Potassium trifluoroacetate
Overview
Description
Potassium trifluoroacetate is the trifluoroacetate salt of potassium, with the chemical formula CF₃COOK . It is a white crystalline solid that is highly soluble in water and organic solvents. This compound is widely used in various chemical reactions due to its unique properties, including its ability to act as a source of trifluoromethyl groups.
Scientific Research Applications
Potassium trifluoroacetate is used in a wide range of scientific research applications:
Biology: It is used in the preparation of trifluoromethylated biomolecules, which can have enhanced biological activity.
Medicine: It is involved in the synthesis of trifluoromethylated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
Potassium trifluoroacetate is a versatile chemical reagent used in various organic reactions . It can be employed as a source of trifluoroacetyl anion (CF3CO2-) in reactions involving nucleophilic substitution and acylation reactions .
Mode of Action
This compound interacts with its targets by facilitating a wide variety of chemical transformations. For instance, it is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of trifluoromethyl thioethers. This process involves the decarboxylation and subsequent trifluoromethylation of organothiocyanates .
Result of Action
The result of this compound’s action is the synthesis of trifluoromethyl thioethers . This is achieved through the decarboxylation and subsequent trifluoromethylation of organothiocyanates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it can decompose when heated and reaches the maximum decomposition rate at 220 °C . The products of this decomposition are potassium fluoride and some volatile products, such as carbon dioxide, carbon monoxide, trifluoroacetyl fluoride, etc .
Safety and Hazards
Potassium trifluoroacetate is harmful to aquatic life with long-lasting effects . It is very toxic to aquatic life and fatal if swallowed . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .
Future Directions
Potassium trifluoroacetate is used as a reagent in trifluoromethylation reactions . It is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates . This suggests that it could have potential applications in the synthesis of other organic compounds in the future.
Biochemical Analysis
Biochemical Properties
It is known to be used as a versatile chemical reagent in various organic reactions . It can be employed as a source of trifluoroacetyl anion (CF3CO2-) in reactions involving nucleophilic substitution and acylation reactions .
Cellular Effects
The cellular effects of Potassium trifluoroacetate are not well-documented. Trifluoroacetate, a related compound, has been studied. The potential of trifluoroacetate to induce acute toxicity is very low. Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .
Molecular Mechanism
It is known to participate in reactions involving nucleophilic substitution and acylation
Temporal Effects in Laboratory Settings
It is known that this compound can decompose when heated and reaches the maximum decomposition rate at 220 °C .
Dosage Effects in Animal Models
Trifluoroacetate, a related compound, did not induce adverse effects in an extended one-generation study and in a developmental toxicity study .
Metabolic Pathways
It is known to participate in reactions involving nucleophilic substitution and acylation .
Transport and Distribution
It is known to be highly water-soluble , which may influence its distribution within cells and tissues.
Subcellular Localization
Due to its high water solubility , it is likely to be found in the cytoplasm and other aqueous compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium trifluoroacetate can be synthesized by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . The general reaction is as follows: [ \text{CF}_3\text{COOH} + \text{KOH} \rightarrow \text{CF}_3\text{COOK} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of trifluoroacetic acid with potassium hydroxide under controlled conditions to ensure high yield and purity. The reaction is usually carried out in aqueous or organic solvents, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Acylation Reactions: It can be used as a source of the trifluoroacetyl group in acylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Acylation Reactions: Reagents such as acyl chlorides and conditions involving catalysts like iron (II) chloride are used.
Major Products:
Nucleophilic Substitution: The major products are trifluoromethylated organic compounds.
Acylation Reactions: The major products are trifluoroacetylated compounds.
Comparison with Similar Compounds
- Sodium trifluoroacetate (CF₃COONa)
- Potassium difluorobromoacetate (CF₂BrCOOK)
- Trifluoroacetic acid (CF₃COOH)
Comparison: Potassium trifluoroacetate is unique due to its potassium cation, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. Additionally, the trifluoromethyl group in this compound imparts distinct electronic properties that make it a valuable reagent in organic synthesis. Compared to trifluoroacetic acid, this compound is a salt and thus has different solubility and handling characteristics .
Properties
CAS No. |
2923-16-2 |
---|---|
Molecular Formula |
C2HF3KO2 |
Molecular Weight |
153.12 g/mol |
IUPAC Name |
potassium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI Key |
SIMZKPFFQPBRPY-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].[K+] |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[K] |
2923-16-2 | |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potassium trifluoroacetate can destabilize the secondary structure of DNA. Research suggests it achieves this by disrupting DNA hydration, leading to a loss of water molecules upon denaturation. This destabilization is particularly pronounced in concentrated this compound solutions. []
A: Yes, trifluoroacetate ions from this compound can effectively passivate oxygen vacancies in tin oxide nanocrystals. This occurs through the binding of TFA- and Sn4+, reducing trap density and enhancing electron mobility in devices like perovskite solar cells. [, , ]
ANone: The molecular formula of this compound is CF3COOK, and its molecular weight is 152.12 g/mol.
A: Yes, this compound is compatible with polyamides and serves as a valuable electrolyte in their analysis. When added to mobile phases, it optimizes size exclusion chromatography (SEC) by mitigating aggregation phenomena commonly observed in polyamide solutions. []
A: this compound serves as a convenient and readily available trifluoromethyl source in various chemical reactions. For example, it's used in the synthesis of trifluoromethyl thioethers from organothiocyanates using an iron(II) chloride catalyst. In these reactions, this compound undergoes decarboxylation, releasing the trifluoromethyl group for transfer. [] Flow systems have proven particularly effective in enhancing the reaction rate of this compound-mediated trifluoromethylations. [, ]
A: Yes, heating aromatic diazonium tetrafluoroborates in a solution of trifluoroacetic acid containing this compound leads to the formation of phenols in good yield. []
ANone: While the provided research papers do not delve deeply into computational studies on this compound, its role in influencing the electronic properties of materials like tin oxide nanocrystals suggests an avenue for computational investigation. Simulations could provide further insights into the interaction mechanisms between this compound and these materials, potentially aiding in the design of more efficient devices.
A: Size exclusion chromatography (SEC) coupled with light scattering and viscometry is frequently employed to analyze polyamides in solutions containing this compound. This technique helps determine molar mass distribution and identify any aggregation behavior influenced by the presence of this compound. []
A: In MALDI-TOF MS analysis of polymers like poly(p-phenylene terephthalamide), this compound serves as a cationizing agent. This aids in ionizing the polymer molecules, making them detectable by the mass spectrometer. []
A: Yes, the choice of salt can significantly impact results. For instance, while this compound is effective in polyamide analysis, using tetraethylammonium nitrate (TEAN) as an alternative can minimize aggregation in anionically synthesized polyamides. [] In the context of trifluoromethylation reactions, sodium trifluoroacetate is a known alternative, though this compound has shown superior yields in certain cases. []
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